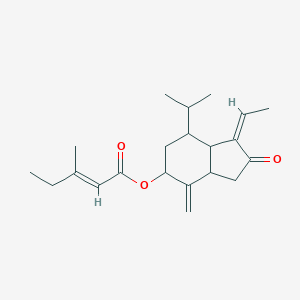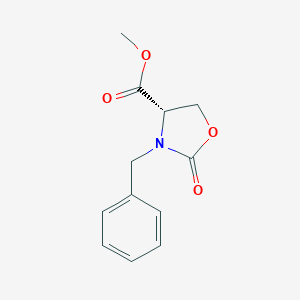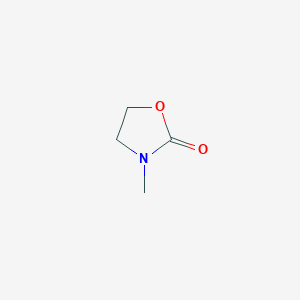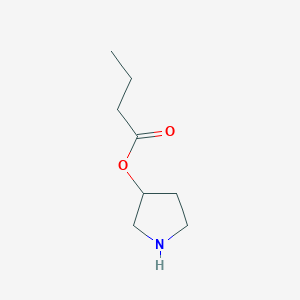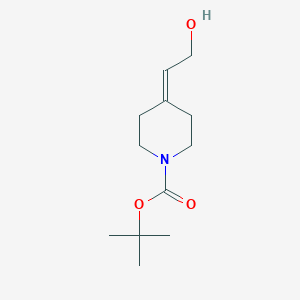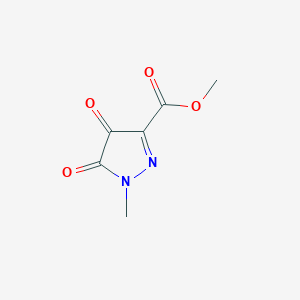
Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate, also known as MDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrazole and is commonly used as a building block in the synthesis of various organic compounds. MDP has been found to possess several unique properties that make it an attractive target for scientific investigation.
Wirkmechanismus
The mechanism of action of Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate is not well understood. However, it has been suggested that Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate may act as a nucleophile in various chemical reactions. Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate has been shown to react with various electrophiles, such as alkyl halides and acyl chlorides, to form new compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate have not been extensively studied. However, some studies have suggested that Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate may have anti-inflammatory and antioxidant properties. Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate has several advantages as a building block in organic synthesis. It is relatively easy to synthesize and has a high yield. Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate is also stable under a wide range of conditions and can be stored for long periods of time. However, Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate has some limitations as well. It is not very reactive and may require the use of strong reagents to react with other compounds. Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate is also relatively expensive compared to other building blocks.
Zukünftige Richtungen
There are several future directions for the study of Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate. One potential area of research is the development of new synthetic methods for Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate and its derivatives. Another area of research is the study of the biochemical and physiological effects of Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate and its derivatives. This could lead to the development of new drugs with potential therapeutic properties. Additionally, Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate could be used as a building block to synthesize new materials with unique properties. Overall, Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate has the potential to be a valuable tool in scientific research and could lead to new discoveries in a wide range of fields.
Synthesemethoden
Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate can be synthesized through a multistep process that involves the reaction of various reagents with pyrazole. The most common method involves the reaction of pyrazole with ethyl oxalyl chloride to form ethyl 1-methyl-4,5-dioxopyrazole-3-carboxylate. This intermediate is then treated with methyl iodide to yield Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate has been used in a wide range of scientific research applications, including drug discovery, medicinal chemistry, and material science. In drug discovery, Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate has been used as a building block to synthesize novel compounds with potential therapeutic properties. In medicinal chemistry, Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate has been used to study the structure-activity relationships of various compounds. In material science, Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate has been used as a precursor to synthesize functionalized polymers and other materials.
Eigenschaften
CAS-Nummer |
197652-36-1 |
|---|---|
Produktname |
Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate |
Molekularformel |
C6H6N2O4 |
Molekulargewicht |
170.12 g/mol |
IUPAC-Name |
methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate |
InChI |
InChI=1S/C6H6N2O4/c1-8-5(10)4(9)3(7-8)6(11)12-2/h1-2H3 |
InChI-Schlüssel |
ZJRAHWWCJCLWTO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=O)C(=N1)C(=O)OC |
Kanonische SMILES |
CN1C(=O)C(=O)C(=N1)C(=O)OC |
Synonyme |
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-1-methyl-4,5-dioxo-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



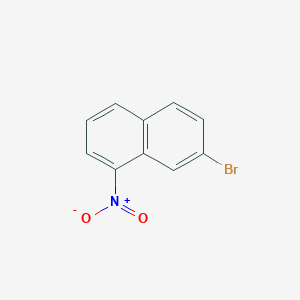


![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)
